molecular formula C21H38N2 B1250962 Clathculin A

Clathculin A

Cat. No. B1250962
M. Wt: 318.5 g/mol
InChI Key: PRWVCICUUGWJMV-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clathculin A is a natural product found in Clathrina and Ascaltis reticulum with data available.

Scientific Research Applications

Chemical Structure and Synthesis

Clathculin A, along with its sibling compound Clathculin B, are identified as vic-diamine alkaloids characterized by a PA2 unit in their structure. The first successful total synthesis of Clathculins A and B validated their chemical structure and showcased the unique NMR spectroscopic behavior they exhibit as a function of their protonation state (Hoye et al., 2010). In a separate study, the structures of Clathculins A and B were elucidated through spectroscopic analysis and chemical transformations, marking them as the first reported linear marine metabolites to contain a 1,2-diaminoethane moiety (Rudi et al., 2000).

Broader Implications in Scientific Research

Clathculin A’s structural intricacies contribute to a broader understanding of molecular structures and functions, pivotal in various scientific investigations. For instance, studies have delved into the molecular structure, function, and dynamics of clathrin-mediated membrane traffic, an area where Clathculin A's structural analogs might provide insightful comparisons (Kirchhausen et al., 2014). Additionally, research has explored the role of clathrin in different stages of clathrin-mediated endocytosis, highlighting the importance of actin dynamics in this process (Yarar et al., 2004).

properties

Product Name

Clathculin A

Molecular Formula

C21H38N2

Molecular Weight

318.5 g/mol

IUPAC Name

N'-[(12Z)-heptadeca-12,16-dien-10-ynyl]-N,N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C21H38N2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(3)21-19-22-2/h4,7-8,22H,1,5-6,11-21H2,2-3H3/b8-7-

InChI Key

PRWVCICUUGWJMV-FPLPWBNLSA-N

Isomeric SMILES

CNCCN(C)CCCCCCCCCC#C/C=C\CCC=C

Canonical SMILES

CNCCN(C)CCCCCCCCCC#CC=CCCC=C

synonyms

clathculin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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